molecular formula C15H12O4 B14113778 Vanillin benZaldehyde

Vanillin benZaldehyde

Cat. No.: B14113778
M. Wt: 256.25 g/mol
InChI Key: VQWUQHBSHKQWTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vanillin benzaldehyde is an organic compound that combines the structural elements of vanillin and benzaldehyde. Vanillin, known for its characteristic vanilla aroma, is a phenolic aldehyde with the molecular formula C8H8O3. Benzaldehyde, on the other hand, is an aromatic aldehyde with the formula C7H6O. The combination of these two compounds results in a molecule that retains the aromatic properties of both, making it valuable in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Vanillin benzaldehyde can be synthesized through several methods. One common approach involves the reaction of vanillin with benzaldehyde in the presence of a catalyst. For instance, vanillin (1 equivalent) can be reacted with ethylenediamine (1 equivalent) and benzaldehyde (2 equivalents) in an ionic liquid such as BMI.BF4, using MSI3PW as the catalyst . Another method involves the bromination of 4-hydroxybenzaldehyde followed by a copper-mediated coupling with methoxide .

Industrial Production Methods: Industrial production of this compound often involves the use of lignin or guaiacol as starting materials. Lignin, a byproduct of the paper industry, can be hydrolyzed under alkaline conditions followed by oxidation to produce vanillin . This vanillin can then be further reacted with benzaldehyde to form this compound. The use of biotechnological methods, such as microbial fermentation, is also being explored to improve yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: Vanillin benzaldehyde undergoes various chemical reactions, including:

    Oxidation: Vanillin can be oxidized to vanillic acid.

    Reduction: Benzaldehyde can be reduced to benzyl alcohol.

    Substitution: The aldehyde group in vanillin can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or alcohols can react with the aldehyde group under acidic or basic conditions.

Major Products:

    Oxidation: Vanillic acid.

    Reduction: Benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives.

Comparison with Similar Compounds

  • Vanillin
  • Benzaldehyde
  • Ethylvanillin
  • Vanillic acid
  • Vanillyl alcohol

Vanillin benzaldehyde stands out due to its unique combination of functional groups, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

4-(4-formylphenoxy)-3-methoxybenzaldehyde

InChI

InChI=1S/C15H12O4/c1-18-15-8-12(10-17)4-7-14(15)19-13-5-2-11(9-16)3-6-13/h2-10H,1H3

InChI Key

VQWUQHBSHKQWTM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC2=CC=C(C=C2)C=O

Origin of Product

United States

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